1-(2,5-diphenylthiazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one
Description
Properties
IUPAC Name |
1-(2,5-diphenyl-1,3-thiazol-4-yl)-4-(furan-2-ylmethylamino)pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2S/c29-24-26-20(25-16-19-12-7-15-30-19)13-14-28(24)22-21(17-8-3-1-4-9-17)31-23(27-22)18-10-5-2-6-11-18/h1-15H,16H2,(H,25,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXWHRZOAJGFPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(S2)C3=CC=CC=C3)N4C=CC(=NC4=O)NCC5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-diphenylthiazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the condensation of a suitable α-haloketone with thiourea.
Attachment of the Diphenyl Groups: The diphenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.
Synthesis of the Pyrimidinone Core: This can be synthesized through the cyclization of appropriate precursors such as amidines or ureas with β-dicarbonyl compounds.
Introduction of the Furan Ring: The furan ring can be attached via a nucleophilic substitution reaction using a furan-2-ylmethyl halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-diphenylthiazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrimidinone core can be reduced to form dihydropyrimidines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be employed.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyrimidines and related compounds.
Substitution: Various substituted thiazoles and pyrimidinones.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. For instance, derivatives of thiazole and pyrimidine have been shown to exhibit significant antimicrobial activity against various bacterial strains. The incorporation of furan moieties enhances this activity, making the compound a candidate for developing new antimicrobial agents .
Anticancer Properties
Research indicates that compounds similar to 1-(2,5-diphenylthiazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one have demonstrated cytotoxic effects against cancer cell lines. A study on related thiazole derivatives showed inhibition of proliferation in human cancer cell lines, suggesting potential applications in cancer therapy .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes linked to disease pathways. For example, certain thiazole derivatives have been found to inhibit acetylcholinesterase, which is crucial for treating Alzheimer's disease . This suggests that the compound could be further explored for neuroprotective applications.
Synthesis and Functionalization
A notable study involved the synthesis of various derivatives from the base compound, leading to enhanced biological activities. These derivatives were tested for their effectiveness against pathogenic bacteria and showed promising results in inhibiting bacterial growth .
Pharmacological Evaluation
In pharmacological evaluations, compounds derived from this compound were assessed for their cytotoxicity and selectivity towards cancer cells. The results indicated a favorable therapeutic index, making these compounds suitable candidates for further development in oncology .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(2,5-diphenylthiazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
1-(4-Hydroxy-3,5-diphenyl-4,5-dihydro-1,2,4-oxadiazol-5-yl)pyrimidin-2(1H)-one (28-I)
- Structure : Differs in the central heterocycle (oxadiazole vs. thiazole) and lacks the furan-derived substituent.
- Synthesis : Obtained in a 65:35 mixture with its oxide derivative (28-II) at 3% global yield via ethyl acetate crystallization .
- Physical Properties : Melting point (mp) 144–148°C, lower than thiazole-containing analogues, suggesting reduced thermal stability compared to thiazole derivatives.
- Key Difference : Replacement of thiazole with oxadiazole may reduce π-stacking interactions due to altered electron distribution.
1-((2R,3R,4R,5R)-4-Hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-4-(methylamino)pyrimidin-2(1H)-one (BS-52281)
- Structure : Features a sugar-like tetrahydrofuran substituent instead of thiazole or furan groups.
- Functional Implications : The hydroxymethyl and methoxy groups enhance hydrophilicity, contrasting with the lipophilic diphenylthiazole moiety in the target compound.
Pyrimidinone Derivatives with Coumarin-Tetrazole Hybrids (Compounds 4i, 4j)
Thiazole-Containing Pyrazolo-Pyrimidine Derivatives (Example 76)
Hydroxylamino Pyrimidinones (e.g., 4-(Hydroxyamino)-1-(tetrahydrofuran-2-yl)pyrimidin-2(1H)-one)
- Structure: Hydroxylamino group at position 4 and tetrahydrofuran substituent .
- Reactivity: The hydroxylamino group may participate in redox reactions, unlike the stable furan-2-ylmethylamino group in the target compound.
Comparative Data Table
Biological Activity
The compound 1-(2,5-diphenylthiazol-4-yl)-4-((furan-2-ylmethyl)amino)pyrimidin-2(1H)-one is a thiazole-based hybrid molecule that has garnered attention for its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities, supported by detailed research findings and case studies.
Chemical Structure and Properties
The compound features a thiazole moiety linked to a pyrimidine ring, which is known to enhance biological activity through various mechanisms. The structural formula can be represented as follows:
This structure suggests potential interactions with biological targets due to the presence of multiple functional groups.
Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to the one can induce apoptosis in cancer cell lines through intrinsic and extrinsic pathways. A notable study demonstrated that thiazole-based compounds could inhibit the proliferation of HeLa cells, with IC50 values indicating effective cytotoxicity .
Case Study: Thiazolidinone Derivatives
In a related study, thiazolidinone derivatives demonstrated promising anticancer activity against various human cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of cell migration . The hybrid nature of the compound may enhance its efficacy compared to standard chemotherapeutics.
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. A study evaluating several thiazole-containing compounds found that they exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives has been explored in various models. In vitro studies showed that these compounds could reduce pro-inflammatory cytokine levels in macrophage cell lines, suggesting a mechanism involving the modulation of inflammatory pathways . This property positions them as candidates for treating inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in HeLa cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduces cytokine levels |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between the compound and various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer progression and inflammation, enhancing its therapeutic potential .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis indicates that modifications on the thiazole and pyrimidine rings can significantly influence biological activity. For instance, substituents on the phenyl groups have been shown to enhance potency against specific targets, suggesting avenues for further optimization .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare pyrimidin-2(1H)-one derivatives such as this compound?
Pyrimidin-2(1H)-one derivatives are typically synthesized via:
- One-pot multicomponent reactions involving 1,3-dicarbonyl compounds, aldehydes, and urea/thiourea derivatives under acidic or solvent-free conditions. This approach allows efficient cyclization to form the pyrimidinone core .
- Stepwise functionalization : After forming the pyrimidinone scaffold, substitutions (e.g., thiazole or furan moieties) are introduced via nucleophilic aromatic substitution or coupling reactions. For example, reactions with semicarbazones or hydrazines can yield amino-substituted derivatives .
- Solid-phase synthesis may be used for high-throughput screening, though solvent-based methods are more common for complex heterocycles .
Advanced: How can molecular docking studies guide the design of pyrimidin-2(1H)-one derivatives targeting kinases like VEGFR-2?
- Scaffold optimization : The pyrimidinone core can be positioned in the ATP-binding pocket of VEGFR-2. Substituents like the 2,5-diphenylthiazole group may enhance hydrophobic interactions, while the furan-2-ylmethylamino group could form hydrogen bonds with catalytic residues (e.g., Asp1046) .
- Validation : Compare docking scores (e.g., Glide SP/XP) with experimental IC50 values from kinase inhibition assays. Discrepancies may indicate the need to refine force fields or account for protein flexibility .
- Structural analogs : Compounds with pyrimidin-2(1H)-one spacers show higher binding affinity than pyrazoline or thione analogs, as seen in VEGFR-2 inhibitor studies .
Advanced: How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Re-evaluate computational parameters : Adjust solvation models (e.g., implicit vs. explicit) or incorporate molecular dynamics simulations to account for conformational changes .
- Experimental validation : Use orthogonal assays (e.g., SPR for binding kinetics, cellular proliferation assays) to confirm target engagement. For example, discrepancies in IC50 values may arise from off-target effects or compound aggregation .
- SAR analysis : Systematically modify substituents (e.g., substituent position on the thiazole ring) to identify key interactions driving activity .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
- FTIR : Confirm the presence of C=O (1650–1700 cm⁻¹) and NH₂/NH (3200–3400 cm⁻¹) groups .
- ¹H/¹³C NMR : Assign protons and carbons in the pyrimidinone core (e.g., C2 carbonyl at ~160 ppm) and substituents (e.g., furan methylene at δ 4.2–4.5 ppm) .
- X-ray crystallography : Resolve non-planar conformations and dihedral angles between aromatic rings (e.g., pyrimidinone vs. thiazole planes) to inform SAR .
Advanced: What strategies improve crystallization success for X-ray analysis of pyrimidinone derivatives?
- Solvent screening : Use mixed solvents (e.g., DMSO/water) to enhance solubility and slow nucleation. achieved crystals using acetic acid/water mixtures .
- Temperature gradients : Gradual cooling from 50°C to 4°C promotes ordered crystal growth.
- Additives : Small molecules (e.g., triethylamine) can stabilize intermolecular hydrogen bonds, as seen in analogs with NH₂ groups .
Advanced: What in vitro/in vivo models are suitable for evaluating this compound’s anticancer potential?
- In vitro :
- In vivo :
Basic: How can researchers optimize reaction yields for introducing the furan-2-ylmethylamino group?
- Coupling conditions : Use Buchwald-Hartwig amination with Pd(OAc)₂/Xantphos catalyst in toluene at 110°C to couple furan-2-ylmethylamine to the pyrimidinone core .
- Protecting groups : Temporarily protect the pyrimidinone NH with Boc to prevent side reactions .
- Workup : Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from unreacted amine .
Advanced: How does the thiazole ring’s substitution pattern influence bioactivity?
- Meta vs. para substituents : 2,5-Diphenylthiazole derivatives exhibit stronger π-π stacking with hydrophobic kinase pockets than monosubstituted analogs .
- Electron-withdrawing groups : Fluorine or nitro groups at the thiazole’s 4-position may enhance binding but reduce solubility. Balance via logP optimization (e.g., ClogP <5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
